molecular formula C21H35NO2 B1143199 Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- CAS No. 174022-08-3

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-

Cat. No.: B1143199
CAS No.: 174022-08-3
M. Wt: 333.513
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Description

This compound is a substituted phenol featuring two tert-butyl groups at the 2- and 4-positions and a chiral iminomethyl substituent at the 6-position.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLAJFNGSINFEB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H](CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Phenol

The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 0–5°C. Excess alkylating agent ensures di-substitution:

Phenol+2 (CH₃)₃CClAlCl₃3,5Di-tert-butylphenol+2 HCl\text{Phenol} + 2\ \text{(CH₃)₃CCl} \xrightarrow{\text{AlCl₃}} 3,5-\text{Di-tert-butylphenol} + 2\ \text{HCl}

Yield : 78–85% after recrystallization from hexane.

Formylation via the Duff Reaction

The Duff reaction introduces the aldehyde group using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA):

3,5Di-tert-butylphenolHMTA, TFA3,5Di-tert-butylsalicylaldehyde3,5-\text{Di-tert-butylphenol} \xrightarrow{\text{HMTA, TFA}} 3,5-\text{Di-tert-butylsalicylaldehyde}

Conditions : Reflux at 80°C for 6 hours.
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of (S)-2-Amino-3,3-Dimethyl-1-Butanol

Asymmetric Strecker Synthesis

Chiral amino alcohols are accessible via asymmetric Strecker reactions. Using (S)-α-phenethylamine as a chiral auxiliary:

  • Ketone substrate : 3,3-Dimethyl-2-butanone reacts with potassium cyanide and ammonium chloride.

  • Hydrolysis : The resulting α-aminonitrile is hydrolyzed to the amino acid under acidic conditions.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the alcohol.

Key Data :

StepReagentsTemperatureYield (%)
StreckerKCN, NH₄Cl, (S)-PEA25°C88
Hydrolysis6M HCl100°C95
ReductionLiAlH₄, THF0°C → reflux82

Overall Yield : 68% enantiomerically pure (S)-isomer.

Imine Formation and Purification

Schiff Base Condensation

The aldehyde and amine undergo condensation in anhydrous ethanol under nitrogen. Catalytic acetic acid (1 mol%) accelerates imine formation while suppressing hydrolysis:

Aldehyde+AmineCH₃COOHImine+H₂O\text{Aldehyde} + \text{Amine} \xrightarrow{\text{CH₃COOH}} \text{Imine} + \text{H₂O}

Conditions :

  • Solvent: Ethanol (dry)

  • Temperature: Reflux (78°C)

  • Time: 12 hours

  • Workup: Removal of water via molecular sieves (4Å)

Yield : 89–93% after filtration.

Enantiomeric Purification

The crude product is purified via chiral column chromatography (Chiralpak IA, hexane/isopropanol 90:10) to achieve >99% enantiomeric excess (e.e.).

Optimization and Scalability

Solvent Screening

Comparative studies reveal ethanol as optimal for solubility and reaction rate:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.39398
Dichloromethane8.97695
Toluene2.45890

Temperature Effects

Elevated temperatures reduce reaction time but risk racemization:

Temperature (°C)Time (h)Yield (%)e.e. (%)
25488599
78129398
10068995

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods describe continuous flow systems for imine formation, enabling:

  • Residence Time : 30 minutes at 100°C

  • Throughput : 5 kg/hour

  • Purity : 99.5% (HPLC)

Waste Management

  • Solvent Recovery : Ethanol is distilled and reused (95% recovery).

  • Catalyst Recycling : AlCl₃ is precipitated as Al(OH)₃ and regenerated.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and antioxidant properties. Studies have shown its effectiveness in scavenging free radicals and inhibiting microbial growth .

Medicine

  • Therapeutic Potential : Investigations into its medicinal properties reveal potential anti-inflammatory and anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its utility in cancer therapy .

Industry

  • Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including stabilizers and additives for plastics and resins. Its antioxidant properties make it particularly valuable in preventing degradation of materials .

Antioxidant Activity Study

A study evaluated the antioxidant capacity of this compound using spectrophotometric methods. The results indicated a strong correlation between polyphenolic content and antioxidant activity, showcasing its potential in health-related applications .

Anticancer Activity Study

In vitro experiments demonstrated that treatment with the compound resulted in increased apoptotic characteristics in cancer cell lines. The cytotoxic effects were quantified using MTT assays and confocal microscopy techniques .

Mechanism of Action

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Phenolic Compounds
Compound Name (CAS) Substituents at Positions 2, 4, 6 Molecular Formula Molecular Weight Notable Features
Target Compound 2,4-di-tert-butyl; 6-[(1S)-hydroxymethyl-2,2-dimethylpropyl iminomethyl] Not Provided ~330–340* Chiral center, hydrogen-bonding capability
Phenol, 2,4-bis(1,1-dimethylethyl)-6-nitro (20039-94-5) 2,4-di-tert-butyl; 6-nitro C₁₆H₂₅NO₃ 291.37 Electron-withdrawing nitro group
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[(2-piperidinylmethyl)imino]methyl]- (1884167-60-5) 2,4-di-tert-butyl; 6-(piperidinylmethyl iminomethyl) C₂₁H₃₄N₂O 330.51 Basic piperidine moiety
2,4-Di-tert-butyl-6-(imidazol-1-ylmethyl)phenol (664996-44-5) 2,4-di-tert-butyl; 6-(imidazolylmethyl) C₁₈H₂₆N₂O 286.41 Heterocyclic imidazole group
Phenol, 2,4-bis(1-methyl-1-phenylethyl) (2772-45-4) 2,4-bis(1-methyl-1-phenylethyl) C₂₄H₂₆O 330.46 Bulky aromatic substituents

Note: *Estimated based on analogs .

Key Structural Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s iminomethyl group contrasts with nitro derivatives (e.g., 20039-94-5), which reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions .
  • Chirality: The (1S)-hydroxymethyl group introduces stereochemical complexity absent in non-chiral analogs like 664996-44-5 .
  • Steric Hindrance : Bis-tert-butyl groups (common in all listed compounds) provide steric protection, but bulkier substituents in 2772-45-4 (phenyl groups) may hinder solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2,4-Di-tert-butyl-6-nitrophenol (20039-94-5) 2,4-Di-tert-butyl-6-(imidazolylmethyl)phenol (664996-44-5)
Solubility Likely low in water (tert-butyl groups) Insoluble in water; soluble in organic solvents Moderate in polar aprotic solvents (imidazole)
Hydrogen Bonding Strong (phenolic -OH and hydroxymethyl) Weak (nitro group is H-bond acceptor) Moderate (imidazole N-H)
Thermal Stability High (steric shielding by tert-butyl) Moderate (nitro group may decompose at high T) High

Key Findings :

  • Nitro-substituted phenols (e.g., 20039-94-5) are less thermally stable due to nitro group lability .

Functional and Application Comparisons

  • Antioxidant Activity: Bis-tert-butyl phenols (e.g., target compound, 664996-44-5) are potent radical scavengers. The hydroxymethyl group may enhance activity via synergistic H-bond stabilization of phenoxyl radicals .
  • Industrial Use: Nitro derivatives (20039-94-5) serve as intermediates in dye synthesis, whereas tert-butyl phenols stabilize polymers against UV degradation .

Biological Activity

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a complex organic compound with significant biological activities. This article explores its biological activity, including antioxidant and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic core with tert-butyl groups and an imino group linked to a hydroxymethyl group. Its unique structure contributes to its diverse biological activities.

Biological Activities

Antioxidant Activity:
Research indicates that Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exhibits strong antioxidant properties. In a study involving various plant extracts, the ethyl acetate fraction containing this compound demonstrated significant free radical scavenging activity. The antioxidant capacity was evaluated using spectrophotometric methods, showing a positive correlation between polyphenolic content and antioxidant activity .

Anticancer Activity:
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The treatment resulted in increased apoptotic characteristics such as membrane blebbing and chromatin condensation. The cytotoxic effects were quantified using MTT assays and confocal microscopy .

The mechanisms through which Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- exerts its biological effects include:

  • Oxidative Stress Modulation: The compound's antioxidant properties help mitigate oxidative stress by scavenging free radicals.
  • Cell Signaling Pathways: It may influence pathways related to inflammation and cell proliferation by interacting with specific molecular targets such as enzymes and receptors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- Lacks imino groupLimited antioxidant properties
Phenol, 2,4-bis(1,1-dimethylethyl)-6-aminomethyl- Contains amino groupDifferent anticancer activity profile
Phenol, 2,4-bis(1,1-dimethylethyl)-6-hydroxymethyl- Lacks imino groupVaries in reactivity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study on Leea aequata extracts revealed that the ethyl acetate fraction enriched with Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- showed the highest antioxidant and cytotoxic effects against cancer cells. This was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis .
  • Another research effort focused on the synthesis of phenolic antioxidants demonstrated that compounds like Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- play a crucial role in industrial applications due to their stability under various conditions .

Q & A

Q. How can the molecular structure of this phenol derivative be experimentally validated?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of substituents, including the iminomethyl group and tert-butyl branches.
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed vs. calculated [M+H]⁺).
  • X-ray crystallography resolves stereochemical ambiguities, particularly the (1S)-hydroxymethyl configuration .
  • FT-IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1640 cm⁻¹).

Q. What are the key physicochemical properties influencing solubility and reactivity?

Methodological Answer:

  • LogP calculations (via software like ChemAxon) predict hydrophobicity due to bulky tert-butyl groups.
  • Thermogravimetric analysis (TGA) assesses thermal stability, critical for reaction condition optimization.
  • pH-dependent solubility studies (e.g., in DMSO, ethanol, or aqueous buffers) guide solvent selection for synthesis or biological assays .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from tert-butyl groups?

Methodological Answer:

  • Employ microwave-assisted synthesis to reduce reaction time and improve imine bond formation efficiency.
  • Use statistical design of experiments (DoE) (e.g., 2³ factorial design) to test variables:
FactorRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst (e.g., ZnCl₂)0–5 mol%2.5 mol%
Reaction Time4–12 hrs8 hrs
  • Hammett substituent constants predict electronic effects of substituents on imine formation kinetics .

Q. How to resolve contradictions in reported biodegradation efficiencies for phenolic analogs?

Methodological Answer:

  • Meta-analysis of microbial degradation studies (e.g., Pseudomonas putida NCIM 2102) identifies critical variables:
VariableImpact on Degradation Efficiency
pH 6–8Maximal enzyme activity
Agitation (100–200 rpm)Enhances oxygen transfer
Co-substrates (e.g., glucose)May inhibit phenol metabolism
  • Response surface methodology (RSM) models non-linear interactions (e.g., pH vs. temperature) to reconcile conflicting data .

Q. What computational strategies predict intermolecular interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) screens binding affinities with enzymes (e.g., cytochrome P450), focusing on the iminomethyl group’s role in hydrogen bonding.
  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and antioxidant capacity .

Data Analysis and Interpretation

Q. How to validate antioxidant activity assays given structural similarities to hindered phenol antioxidants?

Methodological Answer:

  • DPPH/ABTS radical scavenging assays compare IC₅₀ values against standards (e.g., BHT).
  • Electron paramagnetic resonance (EPR) quantifies radical stabilization via tert-butyl groups.
  • Structure-activity relationship (SAR) modeling correlates substituent bulkiness (e.g., Verloop parameters) with activity trends .

Tables for Key Experimental Parameters

Table 1. Optimal biodegradation conditions for phenolic analogs (Pseudomonas putida NCIM 2102):

ParameterOptimal Value
pH7.49
Temperature29.99°C
Agitation Speed138.89 rpm
Degradation Efficiency92.3% (predicted)
Source: Adapted from

Table 2. Spectroscopic benchmarks for structural validation:

TechniqueKey SignalInterpretation
¹H NMR (CDCl₃)δ 1.28 (s, 18H)tert-butyl groups
¹³C NMRδ 152.4C=N imine bond
HRMS (ESI+)m/z 432.3102[M+H]⁺ (C₂₄H₄₁NO₂)
Source:

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